S-Adenosyl-L-methionine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

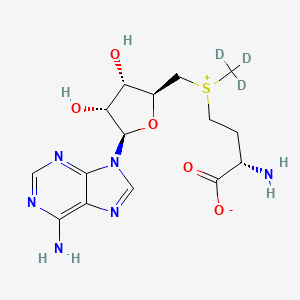

S-Adenosyl-L-methionine-d3: is a deuterated form of S-Adenosyl-L-methionine, a naturally occurring compound found in all living cells. It plays a crucial role in methylation reactions, where it donates methyl groups to various substrates, including DNA, proteins, and lipids. The deuterated form, this compound, is used in scientific research to study metabolic pathways and enzyme mechanisms due to its stable isotope labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine-d3 is synthesized from methionine and ATP through the action of methionine adenosyltransferase. The deuterated form is produced by incorporating deuterium atoms into the methionine molecule before the enzymatic reaction. This process involves the use of deuterated water (D2O) and other deuterated reagents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are cultured in a medium containing deuterated substrates, allowing them to produce the deuterated compound. The product is then purified using chromatographic techniques to achieve high purity and isotopic enrichment .

Análisis De Reacciones Químicas

Types of Reactions: S-Adenosyl-L-methionine-d3 undergoes various chemical reactions, including:

Methylation: Transfers a methyl group to substrates such as DNA, RNA, proteins, and small molecules.

Decarboxylation: Converts to decarboxylated S-Adenosyl-L-methionine, which participates in polyamine biosynthesis.

Transmethylation: Involves the transfer of a methyl group to an acceptor molecule, forming S-Adenosyl-L-homocysteine

Common Reagents and Conditions:

Methylation: Requires methyltransferase enzymes and substrates like DNA or proteins.

Decarboxylation: Involves decarboxylase enzymes and specific cofactors.

Transmethylation: Utilizes methyltransferase enzymes and acceptor molecules

Major Products:

Methylated DNA/RNA: Resulting from methylation reactions.

Polyamines: Produced from decarboxylation reactions.

S-Adenosyl-L-homocysteine: Formed during transmethylation

Aplicaciones Científicas De Investigación

Chemistry: S-Adenosyl-L-methionine-d3 is used as a stable isotope-labeled compound in mass spectrometry to study metabolic pathways and enzyme kinetics. It helps in quantifying the turnover rates of methylation reactions and identifying intermediates in biosynthetic pathways .

Biology: In biological research, this compound is used to investigate the role of methylation in gene expression, epigenetics, and cellular signaling. It aids in understanding how methylation affects DNA and protein function .

Medicine: this compound is used in clinical studies to explore its potential therapeutic effects in treating depression, liver diseases, and osteoarthritis. It is also used to study the pharmacokinetics and metabolism of S-Adenosyl-L-methionine in the human body .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also employed in the development of diagnostic assays for measuring methylation levels in biological samples .

Mecanismo De Acción

S-Adenosyl-L-methionine-d3 exerts its effects through methylation reactions, where it donates a methyl group to various substrates. This process is catalyzed by methyltransferase enzymes. The methyl group transfer alters the structure and function of the target molecules, affecting gene expression, protein activity, and cellular signaling pathways. The deuterium atoms in this compound provide stability and allow for precise tracking of the methylation process in research studies .

Comparación Con Compuestos Similares

S-Adenosyl-L-methionine: The non-deuterated form, widely used in biological and medical research.

S-Adenosyl-L-homocysteine: A product of transmethylation reactions, involved in the regulation of methylation processes.

Decarboxylated S-Adenosyl-L-methionine: Participates in polyamine biosynthesis

Uniqueness: S-Adenosyl-L-methionine-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. The incorporation of deuterium atoms provides enhanced stability and enables detailed analysis of methylation reactions and enzyme mechanisms .

Propiedades

Fórmula molecular |

C15H22N6O5S |

|---|---|

Peso molecular |

401.5 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1D3 |

Clave InChI |

MEFKEPWMEQBLKI-JSJAHMFWSA-N |

SMILES isomérico |

[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11935914.png)

![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)

![N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide](/img/structure/B11935922.png)

![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)

![2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)

![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)

![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)

![azanium;(2S,3S,4S,5R,6S)-6-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B11935983.png)

![[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B11935988.png)

![N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine](/img/structure/B11935991.png)